molecular formula C15H27N5O3 B10967747 N-[1-(diethylamino)propan-2-yl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(diethylamino)propan-2-yl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10967747
M. Wt: 325.41 g/mol
InChI Key: LVSLIWSLLUONAT-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a diethylamino group, a methylethyl chain, and a pyrazolyl ring with nitro and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.

    Attachment of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino moiety.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the nitro and pyrazolyl groups can interact with specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
  • N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANAMIDE

Uniqueness

N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both the diethylamino group and the nitro-substituted pyrazolyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H27N5O3

Molecular Weight

325.41 g/mol

IUPAC Name

N-[1-(diethylamino)propan-2-yl]-3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H27N5O3/c1-6-18(7-2)10-11(3)16-14(21)8-9-19-13(5)15(20(22)23)12(4)17-19/h11H,6-10H2,1-5H3,(H,16,21)

InChI Key

LVSLIWSLLUONAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)NC(=O)CCN1C(=C(C(=N1)C)[N+](=O)[O-])C

Origin of Product

United States

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